2-(2-Amino-4-methylphenoxy)ethanol chemical structure and physical properties
2-(2-Amino-4-methylphenoxy)ethanol chemical structure and physical properties
An In-depth Technical Guide to 2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8): Structure, Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-Amino-4-methylphenoxy)ethanol, a substituted aminophenol ether with significant potential as a versatile building block in medicinal chemistry and materials science. This document details the compound's chemical identity, its predicted physicochemical properties based on structural analogues, and a robust, proposed methodology for its synthesis and purification. Furthermore, it explores strategies for its analytical characterization and discusses its prospective applications in drug development, leveraging the known bioactivity of the aminophenol ether scaffold. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Structure
2-(2-Amino-4-methylphenoxy)ethanol is an aromatic organic compound featuring a p-cresol backbone substituted with an amino group and a 2-hydroxyethoxy side chain. This unique combination of a primary amine, a phenol ether, and a primary alcohol makes it a trifunctional molecule with multiple reactive sites for chemical modification.
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IUPAC Name : 2-(2-Amino-4-methylphenoxy)ethanol
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CAS Number : 156564-82-8[1]
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Molecular Formula : C₉H₁₃NO₂[1]
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Molecular Weight : 167.21 g/mol [1]
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Structural Representation :
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2D Structure
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SMILES : Cc1ccc(OCCO)c(N)c1[1]
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InChI : InChI=1S/C9H13NO2/c1-6-2-3-9(12-5-4-11)7(10)8-6/h2-3,8,11H,4-5,10H2,1H3
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Physicochemical Properties
Experimental data for 2-(2-Amino-4-methylphenoxy)ethanol is not extensively published. However, its properties can be reliably predicted by examining data from its structural analogues, such as 2-(4-Methylphenoxy)ethanol (lacking the amino group) and 2-(4-Aminophenoxy)ethanol (lacking the methyl group).
| Property | Predicted/Analogous Value | Reference Compound & Notes |
| Appearance | White to off-white crystalline powder or solid | Based on similar aminophenol derivatives. |
| Molecular Weight | 167.21 g/mol | Calculated |
| Melting Point | Not available. Expected to be higher than 2-(4-Methylphenoxy)ethanol due to hydrogen bonding from the amino group. | 2-(4-Aminophenoxy)ethanol MP: 105-108 °C. |
| Boiling Point | > 300 °C (Predicted) | High due to polar functional groups (amine, hydroxyl) capable of strong intermolecular hydrogen bonding. |
| Density | ~1.1 - 1.2 g/cm³ (Predicted) | Based on related aromatic compounds. |
| Solubility | Moderately soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | The ethanol tail enhances water solubility compared to a simple aminocresol. |
| pKa (Predicted) | ~4-5 (Amine), ~10-11 (Phenolic - if present), ~15-16 (Alcohol) | The anilinic amine is weakly basic. The alcohol is weakly acidic. |
| LogP (Predicted) | 1.0 - 1.5 | The molecule has both hydrophilic (-NH₂, -OH) and lipophilic (aryl) character. |
Synthesis and Purification
The synthesis of aminophenol ethers is a well-established field, providing a clear blueprint for the preparation of the target molecule.[2] A highly effective and logical approach involves a two-step process starting from the commercially available 4-methyl-2-nitrophenol. This strategy ensures high regioselectivity and yield.
Proposed Synthetic Pathway
The synthesis can be logically divided into two primary stages:
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Step 1: Williamson Ether Synthesis. Formation of the ether linkage by reacting the phenolic hydroxyl group of 4-methyl-2-nitrophenol with a protected haloethanol. Using 2-bromoethanol is a direct approach. The nitro group is a key strategic element here; its electron-withdrawing nature increases the acidity of the phenolic proton, facilitating deprotonation and subsequent nucleophilic attack.
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Step 2: Reduction of the Nitro Group. The aromatic nitro group is then selectively reduced to a primary amine. Catalytic hydrogenation is the preferred industrial method due to its clean reaction profile and high efficiency.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 2-(2-Amino-4-methylphenoxy)ethanol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Methyl-2-nitrophenoxy)ethanol
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Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-2-nitrophenol (15.3 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).
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Reaction: Add 2-bromoethanol (15.0 g, 0.12 mol) to the stirring suspension.
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Heating: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Causality: Refluxing in acetone provides sufficient thermal energy to overcome the activation barrier for the Sₙ2 reaction, while potassium carbonate acts as a base to deprotonate the phenol, creating the necessary phenoxide nucleophile.
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Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of acetone.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield a crude oil or solid.
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Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 2-(4-methyl-2-nitrophenoxy)ethanol.
Step 2: Synthesis of 2-(2-Amino-4-methylphenoxy)ethanol
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Setup: In a Parr hydrogenation apparatus or a flask suitable for hydrogenation, dissolve the 2-(4-methyl-2-nitrophenoxy)ethanol intermediate (19.7 g, 0.1 mol) in ethanol (200 mL).
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Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 1.0 g, ~5 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Trustworthiness: The catalyst loading is a critical parameter. Using 5-10 wt% is standard for ensuring a reasonable reaction rate without excessive cost. The system must be purged with an inert gas to prevent accidental ignition of the catalyst in the presence of hydrogen and air.
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Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize with hydrogen to 50-60 psi.
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Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake. This usually takes 4-8 hours.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol.
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Final Product: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 2-(2-Amino-4-methylphenoxy)ethanol, typically as a solid. The product can be further purified by recrystallization if necessary.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl group (~2.2-2.3 ppm), two triplets for the ethoxy protons (-O-CH₂-CH₂-OH, ~3.8-4.1 ppm), a broad singlet for the primary amine protons (-NH₂, ~3.5-4.5 ppm, exchangeable with D₂O), a singlet for the alcohol proton (-OH, exchangeable with D₂O), and characteristic signals for the three protons on the aromatic ring in the 6.5-7.0 ppm region.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 distinct carbon atoms, including the methyl carbon, two aliphatic carbons of the ethanol side chain, and six aromatic carbons with shifts influenced by the oxygen, nitrogen, and methyl substituents.
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Infrared (IR) Spectroscopy: Key absorption bands will verify the functional groups: a broad O-H stretch (~3400-3200 cm⁻¹), two N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~3100-2850 cm⁻¹), and strong C-O ether stretches (~1250-1000 cm⁻¹).[3]
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 167.21.
Applications in Research and Drug Development
The 2-(2-Amino-4-methylphenoxy)ethanol scaffold is a valuable starting point for creating libraries of novel compounds for drug discovery. Aminophenols and their derivatives are recognized for a wide range of biological activities, including analgesic, antipyretic, antioxidant, and antimicrobial properties.[3][4][5][6][7]
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Scaffold for Medicinal Chemistry: The primary amine serves as a crucial synthetic handle for derivatization via reactions such as acylation, sulfonylation, and reductive amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
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Precursor for Bioactive Molecules: 4-Aminophenol itself is the key intermediate in the synthesis of paracetamol (acetaminophen).[8] The aminophenol ether motif is present in various pharmaceuticals, where it can act as a hinge-binding element in kinase inhibitors or contribute to the overall pharmacophore. These derivatives are useful in developing agents with anti-inflammatory or antiallergic properties.[9]
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Fragment-Based Drug Design (FBDD): With a molecular weight under 200 Da and multiple hydrogen bond donors/acceptors, this molecule is an ideal fragment for FBDD screening campaigns to identify initial hits against therapeutic targets.
Safety, Handling, and Storage
No specific safety data exists for 2-(2-Amino-4-methylphenoxy)ethanol. Therefore, precautions must be based on data from closely related compounds like 2-(2-aminoethoxy)ethanol, which is known to be corrosive and can cause severe skin burns and eye damage.[10]
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Hazard Assessment: Assumed to be harmful if swallowed or in contact with skin. Causes irritation to skin, eyes, and the respiratory system.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
2-(2-Amino-4-methylphenoxy)ethanol is a chemical intermediate with considerable untapped potential. While detailed experimental data remains sparse, its chemical properties and reactivity can be confidently inferred from established chemical principles and analogous structures. The synthetic pathway proposed herein is robust, high-yielding, and relies on standard laboratory techniques. The trifunctional nature of this molecule makes it an attractive scaffold for the synthesis of novel compounds, particularly in the field of drug discovery, where the aminophenol ether motif is a proven pharmacophore. This guide provides the necessary technical foundation for scientists to synthesize, characterize, and explore the applications of this promising compound.
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- PubChem. (n.d.). 2-(2,4-Diaminophenoxy)ethanol. National Center for Biotechnology Information.
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- Samsung Electronics Co. Ltd. (2021). Synthesis of 2-(2-aminoethoxy) ethanol. (U.S. Patent Application No. US20210040029A1).
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